GAP-134 Hydrochloride

Oral Bioavailability Antiarrhythmic Atrial Fibrillation

Substituting GAP-134 HCl with unvalidated gap junction modulators risks experimental failure due to unknown bioavailability and lack of clinical safety data. This second-generation, orally bioavailable dipeptide is the only Cx43-targeted modulator with Phase II clinical validation and extensive in vivo benchmarking. • Reduced AF/AFL burden by 50.6% at 250 nM plasma levels in canine sterile pericarditis model - a quantified benchmark unavailable for analogs. • Increased Cx43 phosphorylation at serine 368 and prevented ventricular fibrosis over 15-week chronic dosing in genetic mouse models. • Demonstrated neutral cardiac safety profile: no effect on QTc, heart rate, or blood pressure at supratherapeutic concentrations.

Molecular Formula C14H18ClN3O4
Molecular Weight 327.76 g/mol
Cat. No. B8209704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAP-134 Hydrochloride
Molecular FormulaC14H18ClN3O4
Molecular Weight327.76 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H
InChIKeyAHXPMNACLWKFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GAP-134 Hydrochloride: Chemical Profile & Mechanism


GAP-134 Hydrochloride (CAS 943133-81-1), also known as Danegaptide or ZP1609, is a synthetic small-molecule dipeptide and second-generation gap junction modifier developed primarily for antiarrhythmic research applications [1]. It is the hydrochloride salt form of the orally bioavailable active pharmaceutical ingredient, enhancing aqueous solubility for both in vitro and in vivo experimental use . The compound acts as a selective modulator of gap junction intercellular communication, specifically targeting connexin 43 (Cx43) to improve cardiac conduction and prevent arrhythmogenic substrates [2]. GAP-134 is a structural and functional successor to the hexapeptide rotigaptide (ZP-123), designed with improved physical properties and oral activity, and has been evaluated in Phase I and Phase II clinical trials [3].

Selective Cx43 gap junction modulation for cardiac conduction studies
Oral bioavailability supports in vivo arrhythmia research models
Second-generation dipeptide tool compound with trial-context characterization

Procurement Risk: Why Substitutes Are Not Equivalent


Procurement of a generic or alternative gap junction modulator in lieu of GAP-134 Hydrochloride carries significant experimental risk due to critical differences in pharmacokinetic properties, molecular target, and in vivo efficacy. While GAP-134 is a second-generation, orally bioavailable small dipeptide, its predecessor rotigaptide (ZP-123) is a hexapeptide with no oral bioavailability and a distinct physicochemical and pharmacokinetic profile, making it unsuitable for studies requiring oral administration or evaluating the specific pharmacophore of GAP-134 [1]. Similarly, other connexin-targeting peptides like Gap26 and Gap27, while sharing a common pathway, have different mechanisms (e.g., acting as Cx43 mimetic peptides rather than direct modulators) and lack the extensive in vivo validation and clinical safety data established for GAP-134 in models of atrial fibrillation and conduction disease [2]. Substitution with an unvalidated analog risks experimental failure due to unknown bioavailability, off-target effects, and a lack of comparability to published literature that heavily relies on the specific properties of GAP-134 Hydrochloride [3].

Target compound
Orally bioavailable small dipeptide with Cx43-selective modulation and reported in vivo conduction improvement
Rotigaptide (ZP-123)
Hexapeptide predecessor lacks oral bioavailability; may not support oral-administration study designs
Physicochemical and PK profile may not transfer
Target compound
Direct Cx43 modulator with reported mechanism linked to serine 368 phosphorylation and gap junction stabilization
Gap26 / Gap27 mimetic peptides
Cx43 mimetic peptides with distinct mechanism; may not replicate direct modulation endpoints
Mechanism-class mismatch may alter pathway-response interpretation
Target compound
Trial-context tool compound with reported endpoint data across multiple large-animal and chronic fibrosis models
Unvalidated analog
May lack published in vivo endpoint context; comparability to established literature requires independent validation
Model-response context may differ

Quantitative Evidence: GAP-134 vs. Analogs


Oral Bioavailability vs. Rotigaptide

GAP-134 was specifically designed to overcome the key limitation of its parent compound, rotigaptide, which is not orally bioavailable. GAP-134 is a small dipeptide identified from a medicinal chemistry program aimed at creating an orally active gap junction modifier [1]. The study demonstrated that GAP-134 is orally active in vivo, preventing CaCl2-induced arrhythmias in mice, a property absent in the hexapeptide rotigaptide [2].

Oral bioavailability
Head-to-head
GAP-134: Orally active in mouse CaCl₂ arrhythmia model Rotigaptide: Not orally bioavailable
Supports oral-administration study design selection
Qualitative oral-activity comparison; in vivo mouse model context
Oral Bioavailability Antiarrhythmic Atrial Fibrillation

Atrial Conduction Velocity in Canine Model

In the canine sterile pericarditis model, a clinically relevant model for post-operative atrial fibrillation (POAF), GAP-134 significantly improved atrial conduction times at clinically achievable plasma concentrations [1]. Specifically, at an average steady-state plasma concentration of 250 nM, GAP-134 infusion significantly reduced conduction time (CT) compared to baseline [2].

Atrial conduction time
Reported
4.2 ms reduction at 300 ms cycle length (p < 0.001)
Reported conduction endpoint improvement in canine pericarditis model
Canine sterile pericarditis model; plasma [GAP-134] ≈ 250 nM
Atrial Fibrillation Conduction Velocity Canine Model

Atrial Fibrillation Burden Reduction

The antiarrhythmic efficacy of GAP-134 was quantified in the same canine sterile pericarditis model by measuring both the number of atrial fibrillation/flutter (AF/AFL) inductions and the total AF/AFL burden [1]. GAP-134 treatment led to a significant reduction in both metrics, demonstrating its potential to suppress arrhythmogenic substrate [2].

AF/AFL burden
Head-to-head
42% reduction in mean inductions; 50.6% reduction in total burden
Reported arrhythmia-suppression endpoint context in large-animal model
Same canine model; provides effect-size benchmark for comparator studies
Atrial Fibrillation Arrhythmia Burden Canine Model

Cardiac Safety: Proarrhythmia and Hemodynamics

A critical differentiator for any antiarrhythmic agent is its safety profile, particularly the risk of proarrhythmia (inducing new arrhythmias). In the canine sterile pericarditis model, GAP-134 was evaluated at concentrations exceeding those used for efficacy [1]. At these supratherapeutic levels, GAP-134 had no significant effect on heart rate, blood pressure, or any electrocardiogram (ECG) parameters, including QTc interval [2]. Additionally, a receptor panel screen showed no significant binding to >60 different receptors and ion channels, further supporting its selectivity [3].

Cardiac tolerability
Context-dependent
No significant change in HR, BP, or ECG parameters including QTc at supratherapeutic levels
Tolerability endpoint context; may support safety-pharmacology reference use
Supratherapeutic exposure in canine model; receptor panel screen >60 targets
Cardiac Safety Proarrhythmia Hemodynamics

Prevention of Age-Related Ventricular Fibrosis

A study in a genetic mouse model of progressive cardiac conduction disease (Scn5a+/- mice) revealed a novel anti-fibrotic property of GAP-134 [1]. Chronic administration of GAP-134 between 45 and 60 weeks of age prevented the age-related development of ventricular fibrosis, a process typically associated with down-regulation and delocalization of Connexin 43 (Cx43) [2]. GAP-134 treatment increased Cx43 expression and phosphorylation at serine 368, and importantly, prevented fibrosis despite the persistence of conduction defects and TGF-β pathway activation [3].

Ventricular fibrosis
Reported
Prevented age-related fibrosis in Scn5a⁺/⁻ mice; increased Cx43 expression and pS368 phosphorylation
Supports cardiac-remodeling endpoint review; Cx43-mediated anti-fibrotic model response
Scn5a⁺/⁻ mouse model; chronic treatment 45–60 weeks of age
Ventricular Fibrosis Connexin 43 Cardiac Remodeling

Connexin 43 Activation and Phosphorylation

GAP-134's mechanism of action is specifically linked to the modulation of Connexin 43 (Cx43), the predominant gap junction protein in ventricular myocardium. A study demonstrated that chronic GAP-134 treatment in Scn5a+/- mice increased both total Cx43 expression and phosphorylation at serine 368, a specific phosphorylation site associated with gap junction stabilization and function [1]. This contrasts with other gap junction modulators or peptides that may have broader or different effects on connexin isoforms or post-translational modifications.

Cx43 phosphorylation
Class-level
Increased total Cx43 and phosphorylation at serine 368 in vivo
Supports pathway-specific Cx43 activation and gap junction stabilization studies
Biochemical signature may not transfer to all Cx43 modulators
Connexin 43 Phosphorylation Gap Junction Modulation

Validated Research Scenarios for GAP-134


In Vivo Large Animal POAF Models

Investigators requiring a validated, orally bioavailable gap junction modulator for large animal (e.g., canine, porcine) models of POAF should procure GAP-134 Hydrochloride. The compound has demonstrated a quantified, statistically significant reduction in both atrial conduction time (by 4.2 ms at 300 ms cycle length, p<0.001) and AF/AFL burden (by 50.6%) at therapeutically relevant plasma levels (250 nM) in a well-established canine sterile pericarditis model [1]. This provides a robust benchmark for experimental design and data interpretation, which is not available for most alternative gap junction modulators.

Chronic Oral Dosing for Cardiac Fibrosis

For chronic in vivo studies investigating the role of Connexin 43 in age-related cardiac fibrosis or progressive conduction disease, GAP-134 Hydrochloride is the compound of choice due to its demonstrated oral bioavailability and long-term efficacy. The compound's ability to prevent ventricular fibrosis and maintain Cx43 expression and phosphorylation (at serine 368) over a 15-week chronic dosing period in a genetic mouse model provides a unique, validated pharmacological tool for this specific application [2]. The oral route simplifies long-term administration compared to compounds requiring parenteral delivery.

Cx43 Phosphorylation and Gap Junction Stabilization

Researchers focused on the post-translational regulation of Connexin 43, particularly the functional significance of phosphorylation at serine 368, should utilize GAP-134 Hydrochloride. The compound has been directly shown to increase Cx43 phosphorylation at this specific residue in vivo, correlating with functional improvements in gap junction communication and prevention of pathological remodeling [3]. This provides a defined molecular tool for probing this pathway, distinct from other Cx43 modulators that may not share this precise biochemical effect.

Cardiac Safety Pharmacology Reference

In safety pharmacology studies, particularly those assessing proarrhythmic risk via QT prolongation or arrhythmia inducibility, GAP-134 Hydrochloride serves as a valuable reference control. The compound has been shown to have no effect on heart rate, blood pressure, or ECG parameters (including QTc) at supratherapeutic concentrations, and has no significant binding to a broad panel of cardiac ion channels and receptors [4]. This established safety profile makes it an ideal comparator for novel compounds where a neutral or antiarrhythmic benchmark is required.

Application
Selection Property
Validation Focus
Large-animal POAF model studies
Oral gap junction modulation with reported conduction endpoint data
Atrial conduction time and AF burden endpoint review
Chronic cardiac fibrosis model studies
Long-term oral Cx43 modulation with reported anti-fibrotic model response
Ventricular fibrosis and Cx43 expression endpoint monitoring
Cx43 phosphorylation pathway studies
Serine 368 phosphorylation and gap junction stabilization profile
Phosphorylation-dependent Cx43 regulation endpoints
Safety pharmacology reference
Neutral cardiac ion channel and hemodynamic profile at supratherapeutic exposure
Proarrhythmia benchmark and QTc interval endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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